2-Bromo-5-propoxyaniline
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Overview
Description
2-Bromo-5-propoxyaniline is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol . It is a brominated aniline derivative, where the bromine atom is positioned at the second carbon and the propoxy group at the fifth carbon of the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-propoxyaniline can be synthesized through several methods. One common method involves the bromination of 5-propoxyaniline. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process may include steps such as:
- Dissolving 5-propoxyaniline in a suitable solvent.
- Adding a brominating agent like bromine or NBS.
- Controlling the reaction temperature and time to ensure selective bromination.
- Purifying the product through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted anilines.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-propoxyaniline is used in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-propoxyaniline depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
2-Bromo-5-fluoroaniline: Contains a fluorine atom instead of a propoxy group.
2-Bromo-5-chloroaniline: Contains a chlorine atom instead of a propoxy group.
Uniqueness
2-Bromo-5-propoxyaniline is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-bromo-5-propoxyaniline |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
OQXIYAJIFBTKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)N |
Origin of Product |
United States |
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